1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one spectroscopic data (NMR, IR, MS)
1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one
Introduction
1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is a member of the β-lactam class of compounds, which are of significant interest in medicinal chemistry due to their presence in a wide array of antibiotic agents. The structural confirmation and purity assessment of such molecules are paramount in drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and non-destructive means to elucidate the molecular structure. This guide offers a detailed analysis of the expected spectroscopic data for 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, providing researchers and scientists with a predictive framework for its characterization. The interpretation of these spectra is grounded in fundamental principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR Spectroscopy: A Detailed Protocol and Interpretation
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), and placing it in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 600 MHz spectrometer.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
Predicted ¹H NMR Spectrum Analysis:
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the dichlorophenyl ring, the methylene protons of the azetidinone ring, and the methyl protons.
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Aromatic Protons (H-2', H-4', H-6'): The 3,5-disubstitution pattern of the dichlorophenyl ring will result in two distinct proton environments. The proton at the 4'-position (H-4') is expected to appear as a triplet, while the two equivalent protons at the 2' and 6' positions (H-2', H-6') will appear as a doublet. Aromatic protons typically resonate in the downfield region of the spectrum (around 7-8 ppm) due to the deshielding effect of the ring current.[2]
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Azetidinone Methylene Protons (H-4): The two protons on the C-4 carbon of the azetidinone ring are diastereotopic and will appear as two distinct signals. They are expected to be doublets due to geminal coupling. These protons are adjacent to the nitrogen atom and are therefore shifted downfield.[3]
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Azetidinone Methyl Protons (H-5, H-6): The two methyl groups at the C-3 position are chemically equivalent and will therefore appear as a single, sharp singlet in the upfield region of the spectrum.
Predicted ¹H NMR Data Summary:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' | ~ 7.30 | Doublet | 2H |
| H-4' | ~ 7.15 | Triplet | 1H |
| H-4 | ~ 3.10 | Singlet | 2H |
| H-5, H-6 | ~ 1.50 | Singlet | 6H |
graph { layout=neato; node [shape=plaintext]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13903433&t=l", label=""]; H2_H6 [label="H-2', H-6'"]; H4a [label="H-4'"]; H4 [label="H-4"]; H5_H6 [label="H-5, H-6"];
mol -- H2_H6 [pos="1.5,0.5!"]; mol -- H4a [pos="2.2,0!"]; mol -- H4 [pos="-1.5,1!"]; mol -- H5_H6 [pos="-2.2,-0.5!"]; }
Caption: Molecular structure of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one with key proton assignments.
¹³C NMR Spectroscopy: A Detailed Protocol and Interpretation
Experimental Protocol:
A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]
Predicted ¹³C NMR Spectrum Analysis:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (C-2): The carbonyl carbon of the β-lactam ring is expected to be the most downfield signal, typically appearing in the range of 165-180 ppm.[3]
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Aromatic Carbons (C-1' to C-6'): The aromatic carbons will resonate in the 120-140 ppm region. The carbons directly attached to the chlorine atoms (C-3', C-5') will be shifted downfield.
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Azetidinone Carbons (C-3, C-4): The C-3 and C-4 carbons of the azetidinone ring will appear in the midfield region of the spectrum. The quaternary C-3 carbon will likely be less intense than the other signals.
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Methyl Carbons (C-5, C-6): The two equivalent methyl carbons will appear as a single signal in the upfield region of the spectrum.
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~ 170 |
| C-1' | ~ 140 |
| C-3', C-5' | ~ 135 |
| C-2', C-6' | ~ 128 |
| C-4' | ~ 125 |
| C-4 | ~ 50 |
| C-3 | ~ 60 |
| C-5, C-6 | ~ 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol:
An IR spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by analyzing a thin film of the compound.[5] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum Analysis:
The IR spectrum of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the β-lactam ring.
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β-Lactam C=O Stretch: This is the most characteristic absorption and is expected to appear at a high frequency (1730-1770 cm⁻¹) due to the ring strain of the four-membered ring.[6]
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Aromatic C=C Stretches: These will appear as a series of absorptions in the 1600-1450 cm⁻¹ region.
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C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.
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C-N Stretch: The C-N stretching vibration is expected in the 1350-1000 cm⁻¹ region.
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C-Cl Stretch: The C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
Predicted IR Data Summary:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| β-Lactam C=O | 1730 - 1770 | Strong |
| Aromatic C=C | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | > 3000 | Medium |
| Aliphatic C-H | < 3000 | Medium |
| C-N | 1350 - 1000 | Medium |
| C-Cl | < 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Experimental Protocol:
A mass spectrum can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. For EI, the sample is introduced into the ion source where it is bombarded with electrons.
Predicted Mass Spectrum and Fragmentation Analysis:
The mass spectrum is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
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Molecular Ion Peak: The molecular weight of C₁₁H₁₁Cl₂NO is 243.12 g/mol . The molecular ion peak should appear at m/z 243, with an M+2 peak at m/z 245 with approximately 65% of the intensity of the M peak, and an M+4 peak at m/z 247 with about 10% intensity, which is characteristic of a molecule containing two chlorine atoms.
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Fragmentation: The molecular ion can undergo fragmentation through various pathways. Common fragmentation patterns for β-lactams involve cleavage of the four-membered ring. The loss of the dichlorophenyl group or cleavage of the C-N bond are also likely fragmentation pathways.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one in mass spectrometry.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one relies on the synergistic use of all three spectroscopic techniques.
Caption: Integrated workflow for the structural elucidation of the target compound using NMR, IR, and MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of this β-lactam compound. This multi-faceted approach is indispensable in the fields of synthetic chemistry and drug development, ensuring the integrity of novel chemical entities.
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